molecular formula C14H22BNO3 B597000 2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1257554-10-1

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B597000
CAS No.: 1257554-10-1
M. Wt: 263.144
InChI Key: BGNOHXLPSYAJCZ-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its pyridine ring substituted with an isopropoxy group and a boronate ester group, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-isopropoxypyridine with pinacolborane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF)

    Catalyst: Palladium or nickel-based catalysts

    Temperature: Room temperature to 60°C

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The process involves rigorous purification steps, including distillation and recrystallization, to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.

    Oxidation: Converts the boronate ester to boronic acid.

    Substitution: The isopropoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

    Oxidation: Employs hydrogen peroxide or sodium perborate as oxidizing agents.

    Substitution: Utilizes nucleophiles like amines or alcohols under mild conditions.

Major Products

Scientific Research Applications

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which participates in various chemical reactions. In Suzuki-Miyaura coupling, the boronate ester reacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronate ester and the formation of intermediate complexes with transition metals .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Isopropoxyboronic acid pinacol ester
  • Isopropyl pinacol borate
  • Isopropylpinacolylborate

Uniqueness

Compared to similar compounds, 2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine offers unique advantages:

Properties

IUPAC Name

2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-10(2)17-12-9-11(7-8-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNOHXLPSYAJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671322
Record name 2-[(Propan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257554-10-1
Record name 2-[(Propan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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